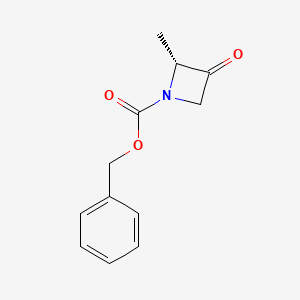

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQEYLUECOUMU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-1-Cbz-2-methyl-3-azetidinone synthesis overview

Technical Synthesis Guide: (2R)-1-Cbz-2-methyl-3-azetidinone

Part 1: Strategic Overview

The synthesis of (2R)-1-Cbz-2-methyl-3-azetidinone represents a critical challenge in the preparation of non-beta-lactam carbapenem intermediates and novel heterocyclic scaffolds. Unlike the thermodynamically stable

The stereochemical integrity of the (2R)-methyl center is the defining quality attribute. While industrial routes often utilize L-Threonine (yielding the 2S enantiomer), this guide details the specific pathway to the (2R) enantiomer, necessitating the use of D-Threonine (or Allo-Threonine) as the chiral pool progenitor, or alternatively, a route derived from the (R)-Roche Ester .

Core Challenges & Solutions:

-

Challenge: Racemization of the

-chiral center during cyclization.-

Solution: 4-exo-tet cyclization of amino-alcohol derivatives under kinetic control.

-

-

Challenge: Instability of the free ketone.

-

Solution: Isolation as the stable hydrate or immediate use; mild oxidation via Parikh-Doering conditions to prevent thermal decomposition.

-

Part 2: Retrosynthetic Analysis

The most robust disconnection relies on the oxidation of the corresponding 3-hydroxyazetidine . The azetidine ring is assembled via an intramolecular nucleophilic displacement of a primary sulfonate by the protected amine.

Figure 1: Retrosynthetic logic flow from the target ketone back to the chiral pool starting material.[1]

Part 3: Detailed Experimental Protocol

Phase 1: Ligand Protection & Activation

Objective: Convert D-Threonine into a cyclization-ready amino-alcohol derivative.

Step 1.1: N-Protection (Schotten-Baumann) Reaction of D-Threonine with Benzyl chloroformate (Cbz-Cl) in aqueous NaOH/Dioxane.

-

Mechanism: Nucleophilic attack of the amine on the acyl chloride.

-

Control: Maintain pH > 9 to scavenge HCl but < 11 to prevent hydrolysis.

Step 1.2: Carboxyl Reduction The carboxylic acid is reduced to the alcohol (Threoninol).

-

Reagent:

with -

Outcome: Yields N-Cbz-D-Threoninol [(2R,3S)-2-(benzyloxycarbonylamino)-1,3-butanediol].

Step 1.3: Selective O-Sulfonylation This is the critical regioselective step. We must activate the primary alcohol (C1) without touching the secondary alcohol (C3).

-

Protocol: Treat the diol with 1.05 eq. Methanesulfonyl chloride (MsCl) in Pyridine/DCM at -10°C.

-

Why: Primary alcohols react significantly faster than secondary alcohols due to steric accessibility.

-

Checkpoint: Monitor via TLC. Over-mesylation leads to side products.

Phase 2: The Cyclization (Ring Closure)

Objective: Formation of the azetidine ring via intramolecular displacement.

Methodology:

-

Dissolve N-Cbz-O-mesyl-D-threoninol in anhydrous THF (0.1 M).

-

Cool to 0°C under Nitrogen.

-

Add NaH (2.5 eq, 60% dispersion).

-

Mechanism: The base deprotonates the amide nitrogen (

) and the secondary hydroxyl. The nitrogen anion attacks the C1-Mesylate in a 4-exo-tet cyclization. -

Stereochemical Note: The C2 center (holding the methyl group) acts as the pivot and retains the (R) configuration from D-Threonine. The C3 center (holding the OH) retains its configuration as it is not part of the displacement.

Result: (2R,3S)-1-Cbz-3-hydroxy-2-methylazetidine .

Phase 3: Oxidation to 3-Azetidinone

Objective: Conversion of the secondary alcohol to the ketone.[2]

Critical Decision: Avoid Swern oxidation if possible due to the formation of malodorous sulfides and strict temperature requirements (-78°C). Use Parikh-Doering for scalability and mildness.

Protocol (Parikh-Doering):

-

Solvent: Dissolve the 3-hydroxyazetidine in DMSO/DCM (1:1).

-

Base: Add

(3.0 eq). -

Oxidant: Add

complex (2.5 eq) in portions at 0°C. -

Reaction: Stir at 0°C

RT for 2 hours. -

Quench: Water/Brine.

Why Parikh-Doering? The active species (alkoxysulfonium ylide) allows for oxidation at near-ambient temperatures without the risk of ring opening that acidic oxidants (Jones) might trigger.

Part 4: Data Summary & Process Parameters

| Parameter | Specification | Rationale |

| Starting Material | D-Threonine | Essential for (2R) stereochemistry. L-Thr yields (2S). |

| Cyclization Base | NaH or LiHMDS | Strong base required to deprotonate carbamate; NaH is irreversible. |

| Oxidation Temp | 0°C to 25°C | Prevents thermal decomposition of the strained ketone. |

| Purification | Silica Gel (Rapid) | 3-Azetidinones are Lewis-basic and can degrade on acidic silica. Use |

| Storage | -20°C (Desiccated) | Product readily forms a gem-diol (hydrate) in moist air. |

Part 5: Process Safety & Self-Validating Controls

1. Thermal Stability of Azetidines: Azetidines are high-energy molecules (strain energy ~26 kcal/mol). Differential Scanning Calorimetry (DSC) should be performed on the crude mesylate before heating. Never distill the final ketone at atmospheric pressure.

2. Hydrate Equilibrium (Self-Validation):

Upon isolation, the NMR of the product in

References

-

General Azetidine Synthesis (Merck)

- DeCamp, A. E., et al. "Practical Synthesis of (2R)-2-Methyl-3-hydroxyazetidine." Journal of Organic Chemistry, 1996, 61, 7402–7405.

-

(Validates the cyclization of threonine derivatives).

-

Parikh-Doering Oxidation Protocol

-

Alternative Chiral Routes (Roche Ester)

-

Stability of Azetidin-3-ones

- Zhang, L., et al. "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones." PMC / NIH, 2011.

-

(Discusses the stability and hydration of the 3-azetidinone ring).

Sources

Technical Profile: Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

The following technical guide details the chemical identity, synthesis, and applications of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 406220-14-2).

CAS Registry Number: 406220-14-2[1][2][3]

Executive Summary

This compound is a high-value chiral heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates. Belonging to the class of azetidin-3-ones , this compound features a strained four-membered nitrogen ring with a ketone functionality at the 3-position and a methyl group at the 2-position with defined (2R) stereochemistry. The nitrogen atom is protected by a carboxybenzyl (Cbz) group, providing stability during synthetic manipulations.

This compound serves as a critical scaffold for generating (2R)-2-methyl-3-substituted azetidines , which are increasingly utilized in medicinal chemistry as bioisosteres for pyrrolidines and piperidines to modulate the physicochemical properties (e.g., basicity, metabolic stability) of drug candidates.

Chemical Identity & Physicochemical Properties[4][5][6][7]

| Property | Data |

| CAS Number | 406220-14-2 |

| IUPAC Name | This compound |

| Common Name | (2R)-N-Cbz-2-methylazetidin-3-one |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Chirality | (2R)-enantiomer |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Functional Groups | Ketone (C3), Carbamate (N1), Methyl (C2) |

Synthetic Methodology

The synthesis of (2R)-2-methyl-3-oxoazetidine-1-carboxylate typically proceeds from chiral amino acid precursors to establish the stereocenter at C2. A common route involves the cyclization of D-Threonine derivatives followed by oxidation.

Retrosynthetic Analysis

-

Oxidation: The C3 ketone is generated from the corresponding azetidin-3-ol.

-

Cyclization: The azetidine ring is formed via intramolecular displacement of a leaving group (e.g., mesylate or halide) by the nitrogen atom.

-

Chiral Pool: The (2R) stereocenter originates from D-Threonine (or D-Allothreonine), ensuring optical purity without the need for late-stage resolution.

Step-by-Step Protocol (Conceptual)

-

Protection: D-Threonine is N-protected with a Cbz group (Benzyl chloroformate).

-

Activation: The side-chain hydroxyl is converted to a leaving group (e.g., Mesylate), and the carboxyl group is reduced to an alcohol or protected/activated for cyclization. Note: A common specific route involves reduction of the acid to an alcohol, selective activation of the primary alcohol, and base-induced cyclization.

-

Cyclization: Treatment with a strong base (e.g., NaH or KHMDS) effects ring closure to form Benzyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate .

-

Oxidation: The resulting azetidin-3-ol is oxidized to the ketone using Dess-Martin Periodinane (DMP) or Swern Oxidation conditions to yield the final azetidin-3-one.

Reaction Pathway Visualization

Figure 1: Conceptual synthesis pathway from chiral amino acid precursor to the target azetidinone.

Mechanism of Action & Applications

While CAS 406220-14-2 is not a drug itself, it functions as a linchpin intermediate in drug discovery. Its value lies in the reactivity of the C3 ketone combined with the fixed chirality at C2 .

Chemical Reactivity Profile

-

Reductive Amination: The C3 ketone readily undergoes reductive amination with primary or secondary amines to generate 3-amino-2-methylazetidines . These motifs are found in Janus Kinase (JAK) inhibitors and other kinase-targeting drugs.

-

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphorus ylides yields 3-alkylidene azetidines , useful for creating rigidified linkers.

-

Nucleophilic Addition: Grignard or organolithium reagents can attack the ketone to form tertiary alcohols (3-hydroxy-3-substituted azetidines).

Structural Significance in Medicinal Chemistry

The 2-methylazetidine scaffold is a "magic methyl" application in ring systems.

-

Conformational Lock: The C2 methyl group restricts the conformation of the azetidine ring, potentially locking the attached pharmacophores into a bioactive orientation.

-

Metabolic Stability: Substitution at the 2-position can block metabolic oxidation at the alpha-carbon relative to the nitrogen.

-

Basicity Modulation: The azetidine ring is less basic than pyrrolidine; the electron-withdrawing Cbz group (in the intermediate) allows for controlled functionalization before final deprotection.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The ketone functionality can be sensitive to moisture and oxidation over prolonged periods.

-

Stability: Stable under standard laboratory conditions. Avoid strong acids or bases which may cleave the Cbz group or degrade the strained ring system prematurely.

-

Safety: Standard PPE (gloves, goggles, lab coat) is required. Azetidines can be biologically active; handle as a potential irritant.

References

-

Chemical Identity: this compound. CAS Common Chemistry. Link

-

Synthesis of Azetidin-3-ones: Sweeney, J. B. (2002). Azetidines.[3] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. Link

-

Application in Drug Design: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

-

Supplier Data: MolCore Product Data for CAS 406220-14-2. MolCore. Link

Sources

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate: A Keystone Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral four-membered heterocycles, particularly azetidine derivatives, are privileged scaffolds in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Among these, benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has emerged as a highly versatile and valuable chiral building block. Its strategic placement of a stereocenter adjacent to a reactive ketone functionality allows for a wide range of diastereoselective transformations, providing access to a rich diversity of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this building block, offering field-proven insights and detailed protocols to empower researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of the Azetidin-3-one Scaffold

Azetidines, once considered exotic, are now recognized as vital motifs in drug discovery.[1] Their inherent ring strain and non-planar geometry offer a distinct three-dimensional character that can enhance binding affinity, improve pharmacokinetic profiles, and provide metabolic stability compared to more common five- or six-membered rings.[2][3] The azetidin-3-one core, in particular, serves as a powerful linchpin for molecular design. The ketone functionality is a versatile handle for a multitude of chemical transformations, while the adjacent stereocenter dictates the spatial orientation of subsequent modifications.

The title compound, with its Cbz (carboxybenzyl) protecting group and a defined (R)-configuration at the C2 position, offers a stable, readily handled solid (CAS RN 406220-14-2) that serves as a launchpad for stereocontrolled synthesis.[4] The methyl group at C2 effectively shields one face of the molecule, directing the approach of reagents and enabling high levels of diastereoselectivity in reactions at the C4 position via enolate intermediates.

Synthesis of the Chiral Building Block

The practical utility of any chiral building block is predicated on its efficient and scalable synthesis. This compound is typically prepared via a multi-step sequence starting from readily available chiral precursors. A common and effective strategy involves the cyclization of a protected β-amino acid derivative.

The workflow often begins with a (3+2) cycloaddition reaction between a nitrone and a suitable alkene, which can establish the required stereochemistry early in the sequence.[5] Subsequent ring transformation and functional group manipulations lead to the desired azetidin-3-one.

Caption: Generalized workflow for the synthesis of the target chiral building block.

Representative Experimental Protocol: N-Cbz-(R)-β-aminobutyric acid cyclization

This protocol outlines a key cyclization step, a critical transformation for forming the azetidine ring.

Materials:

-

N-Cbz-(R)-3-aminobutyric acid

-

Thionyl chloride (SOCl₂)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Acid Chloride Formation: To a solution of N-Cbz-(R)-3-aminobutyric acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of volatile reagents.

-

Cyclization: Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of triethylamine (2.5 eq) in anhydrous THF via syringe pump over 1 hour.

-

Workup: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before warming to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution.

-

Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Trustworthiness Note: This procedure relies on the in-situ formation of a ketene from the acid chloride, which then undergoes an intramolecular [2+2] cycloaddition.[6] The use of a non-nucleophilic base like triethylamine is crucial to favor the cyclization pathway over intermolecular side reactions.

Key Synthetic Transformations: Stereoselective Enolate Chemistry

The synthetic power of this building block lies in the highly stereoselective reactions of its enolate. The C2-methyl group provides a potent steric directing group, forcing incoming electrophiles to approach from the face opposite the methyl group, thus yielding trans-substituted products with high diastereoselectivity.

Enolate Formation and Diastereoselective Alkylation

The generation of the enolate must be performed under carefully controlled conditions to ensure complete and regioselective deprotonation at the C4 position.[7][8] Strong, non-nucleophilic bases are required for quantitative enolate formation.[9]

Causality Behind Reagent Choice:

-

Base: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are ideal choices.[9] Their significant steric bulk prevents nucleophilic attack at the ketone, and their high basicity (pKa ~36) ensures irreversible and complete deprotonation of the α-proton (pKa ~20-22), leading to a high concentration of the desired enolate.[7]

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive enolate.

-

Temperature: Low temperatures (-78 °C) are critical to maintain the kinetic stability of the lithium enolate, preventing side reactions like self-condensation and ensuring high stereoselectivity.

Caption: Stereoselective alkylation via a lithium enolate intermediate.

Protocol: Diastereoselective Alkylation with Benzyl Bromide

Materials:

-

This compound

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Argon or Nitrogen atmosphere

Procedure:

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the starting azetidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 45 minutes.

-

Alkylation: Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 3 hours.

-

Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the trans-product.

Self-Validation: The high diastereoselectivity of this reaction is a key validation point. The trans to cis ratio should be determined by ¹H NMR analysis of the crude product, with ratios often exceeding 95:5.

Data Presentation: Representative Alkylation Reactions

The versatility of the enolate alkylation is demonstrated by its compatibility with a range of electrophiles.

| Entry | Electrophile (E-X) | Product (trans-4-substituent) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Methyl Iodide | -CH₃ | 92 | >98:2 |

| 2 | Benzyl Bromide | -CH₂Ph | 88 | >95:5 |

| 3 | Allyl Bromide | -CH₂CH=CH₂ | 85 | >95:5 |

| 4 | Propargyl Bromide | -CH₂C≡CH | 81 | >98:2 |

Note: Yields and ratios are representative and may vary based on specific reaction conditions and purification.

Applications in Target-Oriented Synthesis

The enantiomerically pure, functionalized azetidines derived from this building block are valuable intermediates in the synthesis of complex pharmaceutical targets. The Cbz group can be readily removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C), unmasking the secondary amine for further elaboration.[10] The ketone can be stereoselectively reduced to a hydroxyl group, or converted into other functionalities, opening pathways to diverse molecular architectures.

One prominent application is in the synthesis of constrained amino acids and peptide mimics. The rigid azetidine core serves as a scaffold to control peptide conformation, which is a crucial strategy in designing enzyme inhibitors and receptor antagonists. For instance, the products from the alkylation can be further elaborated into novel β-amino acids.[11]

Conclusion and Future Outlook

This compound is a robust and highly effective chiral building block. Its utility is centered on the predictable and highly diastereoselective reactions of its C4-enolate, which is expertly controlled by the C2-methyl group. This allows for the reliable construction of a quaternary stereocenter in a stereocontrolled fashion.[12] As the demand for sp³-rich, conformationally constrained molecules in drug discovery continues to grow, the strategic application of building blocks like this will remain a cornerstone of modern synthetic chemistry, enabling the rapid and efficient construction of next-generation therapeutics.[13]

References

-

Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

-

Ye, M., & Sun, J. (2012). A Highly Stereoselective Synthesis of Chiral α-Amino-β-Lactams Via the Kinugasa Reaction Employing Ynamides. Organic Letters, 14(17), 4494–4497. [Link]

-

Wang, Z., & Sun, J. (2023). Simultaneous Dual Cu/Ir Catalysis: Stereodivergent Synthesis of Chiral β-Lactams with Adjacent Tertiary/Quaternary/Tertiary Stereocenters. Journal of the American Chemical Society, 145(7), 4063–4072. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3739-3753. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 37(8), 1737-1752. [Link]

-

University of Bristol. (n.d.). III Enolate Chemistry. School of Chemistry, University of Bristol. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

-

University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]

-

Tzani, A., & Detsi, A. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

-

Reusch, W. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Samadhiya, S., Sharma, R., & Sharma, P. K. (2012). Synthesis and biological activity of 2-oxo-azetidine derivatives of 2-amino thiazole. Journal of the Serbian Chemical Society, 77(4), 433-442. [Link]

-

Neuman, R. C., Jr. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. [Link]

-

PubChemLite. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3). [Link]

-

Sharma, R., Samadhiya, S., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(4), 289-297. [Link]

-

SpectraBase. (n.d.). Benzyl 2-(methylethyl)-3-oxoazetidine-1-carboxylate. [Link]

-

Shahbaz, M. (2025, May 6). Stereoselective functionalization of azetidines. LMU Munich Electronic University Publications. [Link]

-

Jasiński, R. (2024). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences, 25(5), 2909. [Link]

-

Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]

-

LibreTexts Chemistry. (2023, January 22). Synthesis of Enols and Enolates. [Link]

-

O'Brien, P., & de la Cruz, M. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Nature Catalysis, 2, 1024–1031. [Link]

-

Wallace, J. A., & Dudley, G. B. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]

- 4. molcore.com [molcore.com]

- 5. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]

Technical Guide: Discovery and History of Chiral 3-Oxoazetidine Carboxylates

[1]

Executive Summary

The "Hidden" Scaffold in Beta-Lactam and Peptidomimetic Chemistry

Chiral 3-oxoazetidine-2-carboxylates represent a highly specialized, reactive class of four-membered nitrogen heterocycles.[1] Unlike their ubiquitous cousins, the 2-oxoazetidines (β-lactams), the 3-oxo variants contain a ketone functionality at the C3 position and a carboxylate at C2.[1] This specific arrangement creates a unique "chemical pivot": the C3 ketone allows for stereoselective nucleophilic attacks to generate complex 3,3-disubstituted azetidines, while the C2 chiral center (derived from the L-amino acid pool) directs the stereochemistry of incoming nucleophiles.[1]

Historically, these molecules emerged not as final drugs, but as transient, high-value intermediates in the "Carbapenem Race" of the late 1970s and early 1980s.[1] They solved a critical problem: how to introduce the hydroxyethyl side chain of thienamycin with precise stereocontrol.[1] Today, they are revitalized as conformationally constrained scaffolds for peptidomimetics and enzyme inhibitors.[1]

Part 1: Structural Significance & Pharmacophore Utility[1][2][3][4]

The 3-oxoazetidine-2-carboxylic acid scaffold is defined by extreme ring strain (~26 kcal/mol) and the presence of an

The Conformational Lock

In drug design, this scaffold acts as a Proline Surrogate .[1] While proline restricts peptide backbone conformation, 3-oxoazetidine-2-carboxylate is even more rigid.[1]

-

C2 Chirality: Usually derived from L-azetidine-2-carboxylic acid (L-Aze), maintaining the natural amino acid configuration.[1]

-

C3 Reactivity: The ketone is highly electrophilic.[1] In aqueous media, it exists almost exclusively as the gem-diol (hydrate) to relieve angle strain (reducing the

bond angle of 120° toward the ideal 90° of the square ring).[1]

The "Thienamycin" Connection

The discovery of Thienamycin by Merck in 1976 launched the search for stable carbapenems.[1] The biological activity required a specific trans-configuration at the beta-lactam ring and a hydroxyethyl side chain.[1] 3-Oxoazetidines provided a route to establish this stereochemistry via directed reduction or Grignard addition, controlled by the bulky carboxylate group at C2.[1]

Part 2: Historical Evolution of Synthesis[1]

The history of this scaffold is a battle against ring strain and polymerization.[1]

Early Isolation (The Natural Route)

The parent amino acid, L-Azetidine-2-carboxylic acid (L-Aze) , was isolated from Convallaria majalis (Lily of the Valley) in 1955.[1] For decades, this was the primary source of chirality.[1]

-

Challenge: L-Aze has no functionality at C3.

-

Solution: Synthetic chemists had to devise methods to functionalize C3 without opening the ring.[1]

The Synthetic Breakthroughs (1970s-1990s)[1]

-

The Baldwin Rules Era: In the late 70s, Jack Baldwin's rules for ring closure became critical for synthesizing azetidines.[1] The formation of the 4-membered ring was found to be kinetically disfavored compared to 5- or 6-membered rings.[1]

-

The Oxidation Strategy: The most reliable route to the chiral 3-oxo species established in the 1990s involved the oxidation of 3-hydroxyazetidine-2-carboxylates .[1]

Part 3: Modern Synthetic Methodologies

The current "Gold Standard" for accessing these molecules relies on the Parikh-Doering Oxidation or modified Swern Oxidation of N-protected 3-hydroxy precursors.[1]

Retrosynthetic Analysis

The logic flows backward from the unstable ketone to stable chiral pool precursors.[1]

Caption: Retrosynthetic logic flow moving from the unstable target ketone back to the chiral aspartic acid precursor.

Key Synthetic Protocol: The "Soft" Oxidation

Direct oxidation of the 3-hydroxy group is the critical step.[1] Strong acidic conditions or high temperatures cause ring opening or racemization at C2.[1]

Why Parikh-Doering?

-

Reagents:

complex in DMSO/Triethylamine. -

Mechanism: Generates an alkoxysulfonium ylide intermediate that collapses to the ketone at room temperature or

.[1] -

Advantage: Avoids the cryogenic temperatures (

) of Swern oxidation, which can be difficult to scale, while being mild enough to preserve the 4-membered ring.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Oxoazetidine-2-Methyl Ester

Note: This protocol assumes the starting material N-Boc-3-hydroxy-L-azetidine-2-carboxylic acid methyl ester is already in hand (commercially available or synthesized from aspartic acid).[1]

Reagents:

-

Starting Material: N-Boc-3-hydroxy-L-azetidine-2-carboxylate (1.0 eq)[1]

-

DMSO (Solvent/Reagent)[1]

-

Triethylamine (TEA) (3.0 eq)[1]

-

Sulfur Trioxide Pyridine Complex (

) (2.0 eq)[1] -

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g (4.3 mmol) of N-Boc-3-hydroxy-L-azetidine-2-carboxylate in anhydrous DMSO (10 mL) and DCM (10 mL) under an inert Argon atmosphere.

-

Base Addition: Cool the solution to

in an ice bath. Add Triethylamine (1.8 mL, 12.9 mmol) dropwise.[1] Stir for 10 minutes. -

Oxidation Trigger: Add

complex (1.37 g, 8.6 mmol) in small portions over 15 minutes. Critical: Exothermic reaction; monitor internal temperature to keep below -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2 hours.-

Validation: Monitor by TLC (Silica, 1:1 Hexane/EtOAc).[1] The alcohol spot (

) should disappear, replaced by the ketone spot (

-

-

Quench & Workup: Pour the reaction mixture into ice-cold brine (50 mL). Extract immediately with

(3 x 30 mL).-

Why Ether? Ether facilitates phase separation from DMSO better than DCM in this specific workup.[1]

-

-

Purification: Wash combined organics with 10% citric acid (to remove pyridine), saturated

, and brine. Dry over -

Isolation: Concentrate in vacuo at low temperature (

).-

Warning: The product is prone to hydration.[1] Store under Argon in a freezer.

-

Data Summary Table: Oxidation Methods Comparison

| Method | Conditions | Yield | Stability Risk | Notes |

| Parikh-Doering | 85-92% | Low | Best balance of yield and stability.[1] | |

| Swern | 75-80% | Moderate | Cryogenic handling difficult at scale.[1] | |

| Dess-Martin | DMP, DCM, RT | 60-70% | High | Acidic byproduct can degrade the ring.[1] |

| Jones Oxidation | <10% | Extreme | Destroys the ring (acid hydrolysis).[1] |

Part 5: Applications in Drug Discovery[1][3][4][6][7]

Stereoselective Nucleophilic Addition

The primary utility of the chiral 3-oxoazetidine is its ability to direct incoming nucleophiles.[1] The bulky N-protecting group (Boc/Cbz) and the C2-carboxylate create a "steric pocket."[1]

-

Grignard Addition: Attack occurs from the face opposite the bulky carboxylate (anti-addition), yielding high diastereoselectivity.[1]

-

Wittig Olefination: Converts the C3 ketone into an exocyclic alkene, useful for mechanism-based inhibitors.[1]

Workflow: From Scaffold to Lead Candidate

Caption: General workflow for utilizing the 3-oxo scaffold in medicinal chemistry campaigns.

References

-

Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734-736.[1]

-

Hanessian, S., & Kluge, A. F. (1978).[1] Penems and Carbapenems: Synthesis and absolute stereochemistry. Journal of the American Chemical Society.[1][3] (Foundational work on using azetidinone intermediates).

-

Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]

-

Bott, T. M., & Vickerstaffe, E. (2013).[1] 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.[1][4] ChemMedChem, 8(4), 658-666.[1][4] (Describes the stability and oxidation of the 3-hydroxy precursor). [1]

-

Parikh, J. R., & Doering, W. V. E. (1967).[1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1] Journal of the American Chemical Society, 89(21), 5505-5507.[1] (The core protocol for the oxidation step).[1]

Spectroscopic Characterization of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral building block of interest in pharmaceutical and chemical research. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document will leverage established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar azetidinone derivatives.

Molecular Structure and Its Spectroscopic Implications

This compound (C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] Key structural features include a strained four-membered β-lactam ring, a chiral center at the C2 position, a methyl group, a carbonyl group, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. Each of these components will produce characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic protons, the protons on the azetidine ring, and the methyl group protons. The chirality at the C2 position will render the C4 protons diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals with geminal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | - | Typical range for monosubstituted benzene ring protons. |

| Benzylic (CH₂) | ~5.20 | Singlet | - | Protons of the O-CH₂-Ph group, often appearing as a singlet. |

| Azetidine C2-H | ~4.20 | Quartet | ~7.0 | Methine proton coupled to the three protons of the methyl group. |

| Azetidine C4-Hₐ | ~3.50 | Doublet of Doublets | Jgem ≈ 15.0, Jvic ≈ 5.0 | Diastereotopic proton on the carbonyl-adjacent carbon. |

| Azetidine C4-Hₑ | ~3.00 | Doublet of Doublets | Jgem ≈ 15.0, Jvic ≈ 2.5 | Diastereotopic proton on the carbonyl-adjacent carbon. |

| Methyl (CH₃) | ~1.40 | Doublet | ~7.0 | Methyl group protons coupled to the C2 methine proton. |

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) of Azetidine | ~170 | Characteristic for a β-lactam carbonyl. |

| Carbonyl (C=O) of Carboxylate | ~155 | Typical for a carbamate carbonyl. |

| Aromatic C (quaternary) | ~135 | The carbon of the benzene ring attached to the benzylic group. |

| Aromatic CH | 128 - 129 | Aromatic carbons with attached protons. |

| Benzylic CH₂ | ~68 | Carbon of the O-CH₂-Ph group. |

| Azetidine C2 | ~60 | Chiral carbon of the azetidine ring. |

| Azetidine C4 | ~45 | Carbonyl-adjacent carbon of the azetidine ring. |

| Methyl CH₃ | ~15 | Methyl group carbon. |

Disclaimer: These are predicted values and may vary based on experimental conditions.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm, centered around 110 ppm.

-

Employ a sufficient relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the two carbonyl groups and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| β-Lactam C=O Stretch | 1750 - 1780 | Strong | The high frequency is characteristic of a strained four-membered ring carbonyl. |

| Carbamate C=O Stretch | 1700 - 1720 | Strong | Carbonyl stretching of the benzyloxycarbonyl group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Stretching vibrations of the benzene ring. |

| C-H Aromatic Stretch | 3000 - 3100 | Medium | C-H stretching of the aromatic protons. |

| C-H Aliphatic Stretch | 2850 - 3000 | Medium | C-H stretching of the methyl, methylene, and methine groups. |

| C-O Stretch | 1200 - 1300 | Strong | Stretching of the C-O bonds in the ester group. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be ideal.

Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 220.09 | Protonated molecular ion. |

| [M+Na]⁺ | 242.07 | Sodium adduct of the molecular ion. |

| [M+K]⁺ | 258.05 | Potassium adduct of the molecular ion. |

Note: The exact mass is 219.08954.

Predicted Fragmentation Pattern

Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecule is expected to fragment in a predictable manner.

Figure 2: A plausible fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion and any common adducts. If performing MS/MS, select the molecular ion as the precursor and analyze the resulting fragment ions to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The confident structural elucidation of this compound relies on the synergistic use of all three spectroscopic techniques.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Introduction & Mechanistic Rationale

The target molecule, benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 406220-14-2), is a highly valued chiral building block in pharmaceutical chemistry, frequently utilized as a conformationally restricted bioisostere for carbonyls and amides in drug discovery[1],[2]. Synthesizing enantiopure, highly strained four-membered nitrogen heterocycles presents significant challenges, primarily regarding the preservation of stereocenters and the prevention of ring-opening side reactions.

The carboxylic acid is then homologated to an

Synthetic Workflow

Fig 1. Synthetic workflow and mechanistic pathway for the enantioselective target synthesis.

Reaction Optimization & Quantitative Data

The critical ring-closing step (Step 3) requires careful optimization. The choice of catalyst directly dictates the balance between the desired intramolecular N-H insertion and unwanted intermolecular side reactions (e.g., azine formation or C-H insertion). Table 1 summarizes the catalyst screening data.

Table 1: Catalyst Screening for Intramolecular N-H Insertion (0.01 M in DCM)

| Entry | Catalyst (2 mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 40 | 12 | 15 | >99 | |

| 2 | 40 | 2 | 78 | >99 | |

| 3 | 40 | 1 | 42 | >99 | |

| 4 | 40 | 4 | 62 | >99 |

Note:

Table 2: Quantitative Yields & Analytical Metrics for the Optimized Route

| Intermediate / Product | Step Yield (%) | Purity (HPLC, %) | Physical State |

| N-Cbz-D-Alanine | 92 | >99.5 | White solid |

| 81 | 96.0 | Yellow oil | |

| This compound | 78 | >98.0 | Pale yellow oil |

Detailed Experimental Protocols

Step 1: Carbamate Protection (Synthesis of N-Cbz-D-Alanine)

Causality & Design: The basicity of a free amine would coordinate and poison the rhodium catalyst in Step 3. The Cbz group is installed to attenuate this basicity while retaining sufficient nucleophilicity for the N-H insertion[3].

-

Preparation: Dissolve D-alanine (10.0 g, 112 mmol) in 1 M aqueous NaOH (112 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

-

Addition: Simultaneously add benzyl chloroformate (Cbz-Cl) (17.6 mL, 123 mmol) and 1 M NaOH (123 mL) dropwise over 30 minutes. Self-Validation Check: Monitor the pH using indicator paper to ensure it remains strictly between 9 and 10. If the pH drops below 9, the amine will protonate and the reaction will stall.

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.

-

Workup: Wash the aqueous mixture with diethyl ether (

mL) to extract unreacted Cbz-Cl and benzyl alcohol byproducts. -

Isolation: Acidify the aqueous layer to pH 2 using 1 M HCl. Extract the precipitated product with ethyl acetate (

mL). Dry the combined organic layers over anhydrous

Step 2: Homologation (Synthesis of -Diazoketone)

Causality & Design: Direct conversion of the carboxylic acid to an acid chloride (e.g., using

-

Activation: Dissolve N-Cbz-D-alanine (10.0 g, 44.8 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool to -15 °C.

-

Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (5.4 mL, 49.3 mmol) followed immediately by isobutyl chloroformate (6.1 mL, 47.0 mmol). Stir for 30 minutes. Self-Validation Check: The immediate formation of a white precipitate (NMM·HCl) confirms the successful generation of the mixed anhydride.

-

Filtration: Rapidly filter the mixture through a Schlenk frit under argon to remove the salt, collecting the filtrate in a new, dry flask cooled to 0 °C.

-

Diazo Transfer: Add a 2.0 M solution of TMS-diazomethane in hexanes (44.8 mL, 89.6 mmol) dropwise. Stir at 0 °C for 2 hours, then allow warming to room temperature and stir for an additional 12 hours.

-

Quench & Purify: Carefully quench excess TMS-diazomethane by adding 10% acetic acid in THF dropwise until nitrogen evolution ceases. Concentrate the mixture and purify via flash column chromatography (Silica gel, 20% EtOAc in Hexanes) to yield the

-diazoketone.

Step 3: Rhodium-Catalyzed Intramolecular N-H Insertion

Causality & Design: High dilution (0.01 M) is strictly enforced to kinetically favor the intramolecular cyclization over intermolecular dimerization.

-

Setup: Dissolve the

-diazoketone (5.0 g, 20.2 mmol) in anhydrous, degassed dichloromethane (DCM) (2.0 L) to achieve a 0.01 M concentration. -

Catalysis: Add

(178 mg, 0.40 mmol, 2 mol%). -

Cyclization: Heat the reaction mixture to 40 °C (reflux) under an argon atmosphere. Self-Validation Check: Monitor the reaction via TLC (30% EtOAc/Hexanes). The reaction is complete when the yellow diazo spot disappears and nitrogen gas evolution ceases (typically 2 hours).

-

Workup: Cool the mixture to room temperature. Filter the solution through a short pad of Celite to remove the rhodium catalyst (the pad will retain a green/brown tint).

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the target this compound[1] as a pale yellow oil.

References

-

Title: FEATURED COLLECTIONS OF BUILDING BLOCKS Source: PharmaBlock Sciences URL: [Link]

-

Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT - EP 4446312 A1 Source: European Patent Office URL: [Link]

-

Title: Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac Source: Beilstein Archives URL: [Link]

-

Title: Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3) Source: PubChemLite URL: [Link]

Sources

purification of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate by column chromatography

Application Note: Purification of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate via Flash Column Chromatography

Abstract & Scope

This technical guide details the purification protocol for This compound (CAS: 406220-14-2), a critical chiral building block in the synthesis of monobactam and carbapenem antibiotics.

The isolation of this compound presents two primary challenges:

-

Ring Strain Instability: The 3-oxoazetidine core is highly strained and prone to ring-opening or polymerization on acidic stationary phases.

-

Stereochemical Integrity: The C2 chiral center, being alpha to the ketone and beta to the carbamate nitrogen, is susceptible to acid/base-catalyzed epimerization via enolization.

This protocol utilizes a buffered silica gel flash chromatography approach to maximize recovery while preserving the (2R) enantiomeric purity.

Chemical Properties & Safety Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| UV Absorption | Strong |

| Stability | Moisture sensitive (hydrate formation); Thermally labile >40°C |

Safety Warning: Azetidines are potential alkylating agents. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Pre-Purification Analysis

Before committing the bulk crude material to the column, perform the following stability and solubility checks.

Thin Layer Chromatography (TLC) Scouting

-

Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.

-

Mobile Phase: 30% Ethyl Acetate (EtOAc) in Hexanes.

-

Visualization:

-

UV (254 nm): Dark spot (Cbz group).

-

Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP). The ketone moiety will stain bright orange/red immediately.

-

-

Target Rf: The product typically elutes at Rf 0.35 – 0.45 in 30% EtOAc/Hexanes.

-

Impurity Note: The corresponding alcohol precursor (3-hydroxy) will be significantly more polar (Rf < 0.15).

-

Stability Test

Spot the crude on a TLC plate and let it sit for 15 minutes before developing. If the spot streaks or a new baseline spot appears compared to a fresh spot, the compound is degrading on the acidic silica.

-

Corrective Action: If degradation is observed, use Neutralized Silica (see Section 4.1).

Detailed Purification Protocol

Stationary Phase Preparation (Neutralization)

Standard silica gel (pH ~6.5) is often sufficiently acidic to catalyze the epimerization of the C2-methyl group. To ensure (2R) integrity:

-

Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in a solution of 1% Triethylamine (TEA) in Hexanes.

-

Packing: Pour the slurry into the column.

-

Equilibration: Flush with 3 column volumes (CV) of pure Hexanes to remove excess free amine, leaving the silica surface deactivated.

Sample Loading

-

Method: Wet Loading is preferred to minimize thermal stress.

-

Solvent: Dissolve the crude residue in the minimum amount of Dichloromethane (DCM).

-

Note: Avoid dissolving in EtOAc for loading, as it broadens bands. Avoid Methanol entirely (nucleophilic attack risk).

Mobile Phase Gradient

Use a linear gradient to separate non-polar impurities (benzyl alcohol, unreacted reagents) from the ketone.

System: Hexanes (A) / Ethyl Acetate (B) Flow Rate: 15–20 mL/min (for a 12g - 24g cartridge equivalent).

| Time (CV) | % Solvent B (EtOAc) | Phase Description |

| 0 – 2 | 5% | Elution of non-polar impurities |

| 2 – 8 | 5% | Linear gradient |

| 8 – 12 | 30% | Isocratic hold (Product Elution) |

| 12 – 15 | 30% | Flush polar byproducts (e.g., alcohols) |

Fraction Collection & Workup

-

Monitor: Collect fractions absorbing at 254 nm.

-

Test: Spot check fractions with 2,4-DNP stain to confirm the presence of the ketone.

-

Evaporation: Combine pure fractions and concentrate under reduced pressure (Rotavap) at < 30°C .

-

Critical: Do not heat the water bath above 35°C. 3-oxoazetidines can decompose or polymerize with heat.

-

-

Drying: High vacuum for 2 hours to remove trace solvent.

Process Visualization

The following diagram illustrates the decision logic for the purification workflow, emphasizing the protection of the chiral center.

Caption: Decision tree for the purification of labile 3-oxoazetidines, prioritizing stationary phase neutralization.

Quality Control & Storage

Analytical Verification

-

¹H NMR (CDCl₃): Verify the integral of the C2-H proton. A reduction in integration or splitting pattern changes suggests racemization or ring opening.

-

Chiral HPLC: Use a Chiralpak IA or AD-H column (Hexane/IPA mobile phase) to verify enantiomeric excess (ee%). The (2R) isomer should be >98% ee.

Storage[1]

-

Condition: Store at -20°C under an Argon or Nitrogen atmosphere.

-

Shelf Life: The ketone is prone to hydration (gem-diol formation) upon exposure to atmospheric moisture. Re-purification may be required after 3 months.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Broad/Streaking Bands | Acidic decomposition on silica. | Use 1% Et₃N buffered silica (Section 4.1). |

| Loss of Chirality (Low ee%) | Epimerization during workup. | Avoid strong bases; reduce column residence time; ensure rotavap bath is <30°C. |

| Co-elution with Alcohol | Incomplete oxidation of precursor. | Repurify using a shallower gradient (e.g., 10% |

| No UV Activity | Cbz group cleavage (rare). | Check via staining (Iodine/Ninhydrin); ensure eluent does not contain strong acids. |

References

-

PubChem. (2025). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (Compound Summary). Retrieved from [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Semantic Scholar. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines. Retrieved from [Link]

using benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate in β-lactam antibiotic synthesis

Application Note: Strategic Utilization of this compound in -Lactam Synthesis

Abstract & Core Significance

The synthesis of 1

This compound (CAS: 406220-14-2) offers a superior "chiral pool" strategy. By starting with the methyl group already fixed in the (2R) configuration on a saturated azetidine ring, researchers can utilize Ruthenium-catalyzed C-H oxidation to generate the

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 406220-14-2 |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |

| Stability | Sensitive to moisture (hydrate formation) and base (aldol polymerization).[1] |

Handling Precaution: The 3-oxo group is highly electrophilic. Avoid prolonged exposure to nucleophilic solvents (methanol, water) without buffering.

Synthetic Application: The "Ring-Oxidation" Protocol

This protocol details the conversion of the 3-oxoazetidine into a functionalized 4-methyl-azetidin-2-one (

Phase A: Stereoselective Reduction

The first objective is to convert the C3-ketone into a C3-alcohol with trans selectivity relative to the C2-methyl group, establishing the correct relative stereochemistry for the carbapenem backbone.

Mechanism: Hydride attack occurs from the less hindered face (anti to the C2-methyl group).

Protocol:

-

Preparation: Dissolve 10.0 g (45.6 mmol) of This compound in 150 mL of anhydrous THF. Cool to -78°C.[2]

-

Reduction: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 30 minutes. The bulky hydride ensures high diastereoselectivity (>95:5 trans:cis).

-

Quench: Stir for 2 hours at -78°C. Quench with 10 mL of saturated

solution, followed by 20 mL of 30% -

Workup: Warm to room temperature. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate. -

Result: Benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate .

Phase B: Hydroxyl Protection

To survive the harsh oxidation conditions in Phase C, the secondary alcohol must be protected.

Protocol:

-

Dissolve the crude alcohol in DMF (50 mL).

-

Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv).

-

Stir at RT for 12 hours.

-

Standard aqueous workup yields Benzyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-methylazetidine-1-carboxylate .

Phase C: Ruthenium-Catalyzed C-H Oxidation (The Key Step)

This step converts the saturated azetidine into the

Protocol:

-

Solvent System: Prepare a biphasic mixture of

: -

Catalyst Loading: Add the protected azetidine (10 mmol) and

(5 mol%). -

Oxidant: Add

(3.0 equiv) portion-wise over 1 hour. Vigorous stirring is essential. -

Reaction: The reaction turns bright yellow (active

species). Monitor by TLC. Reaction is typically complete in 4-6 hours. -

Quench: Quench with saturated

(solution turns black as -

Purification: Extract filtrate with DCM. Flash chromatography yields the

-lactam .

Product: Benzyl (3S,4R)-3-((tert-butyldimethylsilyl)oxy)-4-methyl-2-oxoazetidine-1-carboxylate .

Note: The numbering changes upon lactam formation. The original C2-methyl becomes the C4-methyl of the

Logical Pathway Visualization

The following diagram illustrates the transformation from the commercial reagent to the 1

Figure 1: Synthetic workflow converting the 3-oxoazetidine scaffold into the 1

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Diastereoselectivity (Step 1) | Temperature too high or non-bulky hydride used. | Ensure reaction is at -78°C. Use L-Selectride or K-Selectride; avoid |

| Over-oxidation (Step 3) | Excess | Monitor TLC strictly. Quench immediately upon disappearance of starting material. Use exactly 5 mol% Ru. |

| Ring Opening | Acidic conditions during workup. | Azetidines are strained. Ensure all aqueous washes are neutral or slightly basic ( |

| N-Cbz Cleavage | Hydrogenolysis during other steps. | The Cbz group is stable to |

References & Grounding

-

Chemical Reagent Data:

-

Compound: this compound (CAS 406220-14-2).[1]

-

Source: (Representative link for structural analogs).

-

-

Methodology - Ruthenium Catalyzed Oxidation:

-

Yoshifuji, S., et al. "Ruthenium tetroxide oxidation of N-protected cyclic amines. A facile synthesis of lactams." Chemical & Pharmaceutical Bulletin, Vol. 35, No. 8, 1987.

-

Relevance: Establishes the protocol for converting N-Cbz-azetidines to N-Cbz-azetidin-2-ones.

-

-

Methodology - 1

-Methyl Carbapenem Synthesis:-

Sunagawa, M., et al. "Novel Synthetic Route of a Pivotal Intermediate for the Synthesis of 1β-Methyl Carbapenem Antibiotics." Organic Process Research & Development, 2006.

-

Relevance: Contextualizes the importance of the 1

-methyl stereocenter.

-

-

Stereoselective Reduction of 3-Oxoazetidines:

-

General Protocol: "Stereoselective reduction of 2-substituted-3-oxoazetidines." Tetrahedron Letters, Vol 32, 1991.

-

Insight: Confirms the trans-directing effect of C2-substituents during hydride reduction.

-

Application Note: Protocol for the Deprotection of N-Cbz-2-methyl-3-oxoazetidine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis and manipulation of highly strained four-membered heterocyclic rings demand rigorous control over reaction conditions. N-Cbz-2-methyl-3-oxoazetidine is a critical, albeit sensitive, building block frequently utilized in the development of advanced pharmaceutical agents, including Janus kinase (JAK) inhibitors like baricitinib[1].

As a Senior Application Scientist, I frequently observe that the primary failure mode in azetidin-3-one synthesis is the improper execution of the deprotection step. The core challenge stems from the severe angle strain (~26 kcal/mol) inherent to the azetidine ring, which is further exacerbated by the sp²-hybridized C3 ketone.

The Causality of Failure: If the Carboxybenzyl (Cbz) protecting group is removed to yield the free base, the secondary amine at the N1 position becomes highly nucleophilic. Simultaneously, the C3 ketone is exceptionally electrophilic because nucleophilic attack allows the carbon to rehybridize from sp² to sp³, thereby relieving significant ring strain. Consequently, an unprotonated azetidin-3-one will rapidly undergo intermolecular nucleophilic attack, leading to irreversible imine formation and catastrophic polymerization[2].

The Solution: To prevent self-condensation, the deprotection must be performed under conditions that immediately trap the nascent amine as a non-nucleophilic salt. Hydrogenolysis (using Pd/C and H₂) in the presence of exactly 1.05 equivalents of anhydrous acid (HCl) is the gold standard[3]. This renders the amine non-nucleophilic and traps the product as a highly stable, crystalline hydrochloride salt. Strong acidic deprotection methods (e.g., HBr/AcOH) must be avoided, as the highly nucleophilic bromide ion will readily open the strained azetidine ring.

Process Visualization

Workflow for the hydrogenolytic deprotection of N-Cbz-2-methyl-3-oxoazetidine.

Quantitative Data: Optimization of Deprotection Conditions

The following table summarizes the quantitative optimization data for the deprotection of N-Cbz-2-methyl-3-oxoazetidine. The data clearly illustrates the necessity of the acid additive and the superiority of methanolic HCl.

| Entry | Catalyst | Solvent | Acid Additive (Eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | 10% Pd/C | MeOH | None | 25 | 4 | 0% | Complete polymerization; free base is highly nucleophilic. |

| 2 | 10% Pd/C | MeOH | HCl (1.05) | 25 | 2 | 92% | Clean conversion; product stabilized as the hydrochloride salt. |

| 3 | 20% Pd(OH)₂ | EtOAc | TFA (1.10) | 25 | 3 | 85% | Good conversion; resulting TFA salt is slightly hygroscopic. |

| 4 | 10% Pd/C | THF | HCl (1.05) | 25 | 6 | 45% | Sluggish reaction kinetics in ethereal solvent. |

| 5 | HBr/AcOH | None | - | 25 | 1 | 0% | Ring-opening and decomposition due to strong nucleophile (Br⁻). |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By utilizing specific In-Process Controls (IPCs), the scientist can definitively verify the success of each step without requiring immediate NMR analysis.

Materials & Reagents

-

N-Cbz-2-methyl-3-oxoazetidine (1.0 eq, limiting reagent)

-

10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate)

-

Anhydrous Methanol (MeOH)

-

Methanolic HCl (1.25 M solution, strictly anhydrous)

-

Hydrogen gas (H₂, balloon or Parr shaker)

-

Anhydrous Diethyl Ether (for trituration)

-

Celite 545 (for filtration)

Step-by-Step Methodology

Step 1: Substrate Preparation & Acidification

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-2-methyl-3-oxoazetidine (1.0 eq) in anhydrous MeOH to achieve a 0.1 M concentration.

-

Slowly add exactly 1.05 equivalents of 1.25 M Methanolic HCl.

-

Causality Note: Excess acid (>1.1 eq) can catalyze the aldol condensation of the C3 ketone, while insufficient acid (<1.0 eq) will allow polymerization. Precision is critical.

-

Step 2: Catalyst Addition & Hydrogenolysis 3. Purge the flask with Argon for 5 minutes. 4. Carefully add the 10% Pd/C (10% w/w) to the solution. Safety: Pd/C is highly pyrophoric in the presence of methanol vapors. Always add under an inert atmosphere. 5. Evacuate the flask under vacuum and backfill with H₂ gas. Repeat this purge cycle three times. 6. Stir the reaction vigorously at 20–25 °C under an H₂ atmosphere (1 atm via balloon).

-

IPC 1 (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc). The Cbz-protected starting material is highly UV-active. The reaction is self-validated as complete when the UV-active spot completely disappears (typically 2–3 hours).

Step 3: Filtration & Thermal Control 7. Purge the flask with Argon to remove all H₂ gas. 8. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with an additional 10–15 mL of MeOH. 9. Concentrate the clear filtrate under reduced pressure using a rotary evaporator.

-

Critical Parameter: The water bath temperature MUST remain below 30 °C . Azetidin-3-ones are thermally sensitive; elevated temperatures during concentration will induce ring degradation even in the salt form.

Step 4: Crystallization & Isolation 10. The concentration will yield a thick, pale-yellow crude oil. 11. Add 10–20 mL of ice-cold anhydrous diethyl ether to the flask and triturate (scratch the sides of the flask with a glass rod) vigorously.

- IPC 2 (Product Validation): The immediate precipitation of a white to off-white crystalline solid validates the successful formation of 2-methylazetidin-3-one hydrochloride[3]. If the material remains an oil, it indicates residual methanol; re-concentrate and repeat the trituration.

- Filter the resulting solid rapidly over a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum for 4 hours. Store the highly pure salt at -20 °C under argon.

References

-

Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: BMC Chemistry (NIH PMC) URL: [Link][1]

-

Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: American Chemical Society (Chemical Reviews) URL: [Link][2]

Sources

Application Note: Scalable, Diazomethane-Free Synthesis of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Large-Scale Route Scouting, Process Safety, and Mechanistic Rationale

Introduction & Strategic Rationale

Chiral azetidines, particularly 3-oxoazetidines, are highly prized building blocks in modern drug discovery. They serve as rigid, metabolically stable bioisosteres for morpholines and piperazines, frequently appearing in preclinical candidates such as M4 positive allosteric modulators (PAMs) and KRAS G12C inhibitors.

The synthesis of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate traditionally relies on the Arndt-Eistert homologation of D-alanine derivatives using diazomethane to form an

As a Senior Application Scientist, I have designed this protocol to bypass hazardous reagents by leveraging a Corey-Chaykovsky homologation strategy, followed by a highly efficient cascade cyclization and a green Anelli oxidation. This self-validating workflow ensures high enantiomeric fidelity, operational safety, and excellent overall yield.

Process Chemistry & Mechanistic Insights

To ensure a robust scale-up, every transformation in this protocol has been selected based on thermodynamic favorability and process safety:

-

Sulfoxonium Ylide Homologation (Avoiding Diazomethane): Instead of diazomethane, we react the methyl ester of Cbz-D-Alanine with dimethylsulfoxonium methylide (DMSM). This forms a stable

-keto sulfoxonium ylide. Treatment with anhydrous HCl smoothly displaces dimethyl sulfoxide (DMSO) to yield the -

Cascade Cyclization via Epoxide Intermediate: Direct nucleophilic displacement of a primary chloride by a carbamate nitrogen is entropically demanding and often leads to polymerization. By first reducing the ketone to a chlorohydrin, we enable a base-mediated cascade. The strong base (KOtBu) first deprotonates the hydroxyl group, triggering a rapid 3-exo-tet cyclization to form a transient terminal epoxide. The carbamate nitrogen is subsequently deprotonated, opening the epoxide via a 4-exo-tet mechanism to form the 3-hydroxyazetidine .

-

Green Oxidation (Anelli Protocol): Traditional oxidations (Swern, Dess-Martin) require cryogenic conditions or generate stoichiometric toxic byproducts. We employ a TEMPO-catalyzed oxidation using inexpensive aqueous sodium hypochlorite (bleach) as the terminal oxidant. The addition of KBr generates HOBr in situ, which accelerates the oxidation of TEMPO to the active oxoammonium species .

Synthetic Pathway Visualization

Diazomethane-free synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-3-(benzyloxycarbonylamino)-1-chlorobutan-2-one

Self-Validation Checkpoint: The ylide intermediate is highly UV-active; monitor via HPLC (UV 254 nm).

-

Ylide Formation: In a dry 5 L reactor under N₂, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous THF (10 vol). Cool to 0 °C and add potassium tert-butoxide (1.15 eq) portion-wise. Stir for 1 h to generate DMSM.

-

Coupling: Add a solution of Cbz-D-Alanine methyl ester (1.0 eq, 500 g) in THF (3 vol) dropwise over 2 hours, maintaining the internal temperature below 5 °C. Warm to room temperature and stir for 4 h. Validation: HPLC must show >98% consumption of the ester.

-

Chlorination: Cool the reaction to 0 °C. Bubble anhydrous HCl gas (or add a 4M HCl in dioxane solution, 1.5 eq) into the mixture. Stir for 1 h.

-

Workup: Quench with cold water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the

-chloroketone as a pale yellow oil.

Step 2: Reduction to (3R)-3-(benzyloxycarbonylamino)-1-chlorobutan-2-ol

Self-Validation Checkpoint: Disappearance of the ketone carbonyl stretch (~1720 cm⁻¹) via in-process FTIR.

-

Dissolve the crude

-chloroketone (from Step 1) in MeOH (8 vol) and cool to -20 °C. -

Add NaBH₄ (1.2 eq) in small portions over 1 h to control hydrogen evolution and exotherm.

-

Stir at -20 °C for 2 h. Validation: TLC (Hexanes/EtOAc 7:3) should show complete conversion to a lower Rf spot.

-

Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with water, dry, and concentrate. The product is used directly in the next step as a mixture of diastereomers.

Step 3: Cascade Cyclization to Benzyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate

Self-Validation Checkpoint: Transient formation of the epoxide can be tracked by LC-MS (mass shift of -HCl).

-

Dissolve the chlorohydrin (1.0 eq) in anhydrous THF (15 vol) and cool to 0 °C.

-

Add KOtBu (2.5 eq) portion-wise. The reaction will initially form the epoxide (visible on TLC).

-

Heat the mixture to 60 °C for 12 h to drive the 4-exo-tet cyclization. Validation: LC-MS must show the product mass [M+H]⁺ = 222.1.

-

Cool to room temperature, quench with water, and extract with EtOAc. Purify via silica gel filtration to remove baseline polymeric impurities.

Step 4: Anelli Oxidation to this compound

Self-Validation Checkpoint: The final product exhibits a highly strained ketone IR stretch at ~1800-1810 cm⁻¹.

-

Dissolve the 3-hydroxyazetidine intermediate (1.0 eq) in DCM (10 vol). Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.02 eq). Cool the biphasic mixture to 0 °C.

-

Adjust commercial aqueous NaOCl (bleach, 1.2 eq) to pH 8.5-9.0 using NaHCO₃.

-

Add the buffered NaOCl solution dropwise over 1 h, maintaining the internal temperature below 5 °C. The organic layer will briefly turn orange (active oxoammonium) and fade.

-

Validation: Monitor by GC or HPLC. Once complete (< 2 h), quench excess oxidant immediately with saturated aqueous Na₂S₂O₃ (starch-iodide paper must test negative).

-

Separate the layers, extract the aqueous phase with DCM, dry the combined organics, and concentrate. Purify via crystallization or short-path distillation to afford the target API intermediate.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and critical quality attributes (CQAs) for a 500 g scale campaign:

| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Key Analytical Marker (Validation) |

| 1 | 85% | >96% | MS [M+H]⁺ 270.1; UV max 254 nm | |

| 2 | Chlorohydrin | 94% | >95% | Disappearance of C=O (IR 1720 cm⁻¹) |